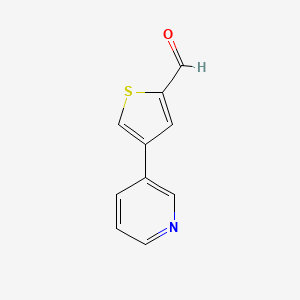

4-(Pyridin-3-yl)thiophene-2-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C10H7NOS |

|---|---|

Molekulargewicht |

189.24 g/mol |

IUPAC-Name |

4-pyridin-3-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-6-10-4-9(7-13-10)8-2-1-3-11-5-8/h1-7H |

InChI-Schlüssel |

NHHOKPAYIPGIJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)C=O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-3-yl)thiophene-2-carbaldehyde is a compound used in synthesizing various derivatives with biological and cosmetic applications .

Synthesis and Chemical Properties:

- Chalcones: this compound is used to prepare chalcones via condensation with 3-acetylpyridine . Chalcones are known for their chemotherapeutic properties .

- Pyridine Derivatives: Pyridine derivatives, including those synthesized using this compound, exhibit significant pharmacological properties, such as cytotoxic activity .

- Thiophene Moiety: The thiophene moiety, present in this compound, is found in numerous bioactive molecules and demonstrates anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities .

Biological Activities:

- Anti-inflammatory and Antioxidant Activities: Derivatives synthesized from this compound have shown anti-inflammatory and antioxidant activities in vitro and in vivo . These compounds exhibit potential against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

- Antibacterial Efficacy: N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, related to this compound, have demonstrated antibacterial activity against Extended-Spectrum-β-Lactamase (ESBL) producing E. coli strains . Specific compounds, such as 4a and 4c, show high activity and interact effectively with the binding pocket of the β-lactamase enzyme .

- Anticancer Activity: Thiopyrano[2,3-d] derivatives, which can be synthesized using thiophene-2-carbaldehyde, exhibit antitumor activity against liver (HEPG2) and breast (MCF7) cell lines .

Cosmetic Applications:

- Cosmetic Polymers: Polymers, including those derived from or used in conjunction with thiophene compounds, are integral in cosmetics for film forming, fixation, rheology modification, and more . These polymers can be synthetic, semi-synthetic, or natural, offering biocompatibility and eco-friendliness .

- ** delivery systems:** Polymers are utilized to prepare nanoparticles for delivering fragrances and active nutrients in cosmetics, modifying their release profiles and enhancing bioactivity on the skin .

- Topical Formulations: Thiophene derivatives can be incorporated into topical formulations like emulsions and creams due to their skin-soothing and anti-inflammatory properties . Such formulations have demonstrated stability and wound-healing benefits .

Table of Applications and Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Electronic Properties

a. 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde

- Structure: A diphenylamino group replaces the pyridinyl moiety, creating a donor-acceptor (D-A) system.

- Electronic Effects: The diphenylamino group is strongly electron-donating (+M effect), enhancing charge-transfer capabilities. This makes it suitable for organic sensitizers in dye-synthesized solar cells (DSSCs) .

b. Thiophene-2-carbaldehyde Derivatives with Morpholino/Halogen Substituents

- Structure: Morpholino or halogen groups at the 3-position of thiophene.

- Reactivity: Morpholino (+M effect) facilitates Vilsmeier formylation at the 2-position, whereas halogen substituents (e.g., Cl, Br) lead to decomposition or lower yields under similar conditions .

- Comparison : The pyridinyl group in 4-(Pyridin-3-yl)thiophene-2-carbaldehyde likely requires alternative synthetic routes (e.g., cross-coupling) due to its electron-withdrawing nature, which deactivates the thiophene ring toward electrophilic substitution .

b. 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde

- Structure : A tetrathiafulvalene (TTF) core with a formyl group.

- Applications : Serves as a precursor for conductive materials. The extended π-system enables applications in molecular electronics, unlike the pyridine-thiophene system, which lacks comparable conductivity but may exhibit better processability .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| This compound | Pyridin-3-yl | Electron-withdrawing | 189.23 | Intermediate synthesis |

| 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | Diphenylamino | Electron-donating | ~377.45* | Organic sensitizers |

| 5-(Bis(4-methoxyphenyl)amino)thiophene-2-carbaldehyde | Bis(4-methoxyphenyl) | Electron-donating | ~437.50* | Organic solar cells |

| 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | TTF core | Conductive | 268.40 | Molecular electronics |

*Estimated based on substituent contributions.

Vorbereitungsmethoden

Procedure:

- Reactants : Thiophene-2-carboxaldehyde and 3-acetylpyridine.

- Conditions : The reaction is typically carried out in the presence of acidic or basic catalysts, such as acetic acid or piperidine, at room temperature.

- Solvent : Isopropanol or ethanol is commonly used.

- Duration : The reaction mixture is stirred for several hours to days, depending on the specific protocol.

Yield:

This method often results in high yields, with products characterized by NMR and IR spectroscopy to confirm the formation of the desired compound.

Hantzsch Cyclization

The Hantzsch cyclization method can be adapted to synthesize thiophene-based aldehydes. This approach involves coupling thiophene derivatives with active methylene compounds prior to cyclization.

Procedure:

- Reactants : Dodecyl 3-oxobutanoate and thiophene-3-carbaldehyde.

- Catalyst : Ionic liquids such as betainium-based catalysts are often used for green synthesis.

- Conditions : Reactions are performed at room temperature with stirring and mild heating (below 50°C).

Yield:

The intermediate products are obtained in high yield (e.g., ~94%) as mixtures of E/Z isomers, which can be separated using chromatographic techniques.

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is another useful method for introducing an aldehyde group into thiophene rings. This reaction uses formylating agents such as DMF and POCl₃.

Procedure:

- Reactants : Thiophene derivatives are treated with DMF and POCl₃ under controlled conditions.

- Conditions : The reaction typically occurs at low temperatures to prevent side reactions.

Yield:

Moderate yields are reported, often requiring optimization of reaction conditions to minimize deformylation or unwanted side products.

Characterization Techniques

After synthesis, the compound is characterized using various analytical techniques:

- NMR Spectroscopy : Proton ($$^1$$H) and carbon ($$^13$$C) NMR spectra confirm the structure and purity of the compound.

- IR Spectroscopy : Characteristic aldehyde peaks (~1660 cm⁻¹) are observed in the IR spectrum.

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry provides molecular weight confirmation.

- UV Spectroscopy : UV-visible spectra help in identifying conjugated systems within the molecule.

Table: Comparison of Preparation Methods

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dba)₂/XPhos | 36% | |

| Reaction Temperature | 60°C | - | |

| Solvent | DMF | - | |

| Purification | Hexanes/EtOAc (1:1 to 1:4) | - |

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexanes/ethyl acetate gradients (1:1 to 1:4) to resolve aldehyde-containing products from unreacted bromothiophene derivatives.

- Crystallization : Ethanol/water mixtures (3:1) can further purify the compound, though yields may drop due to aldehyde reactivity .

Basic: How should researchers characterize this compound to confirm structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include δ 9.98 (aldehyde proton, J = 1.3 Hz) and δ 8.87 (pyridyl proton).

- ¹³C NMR : Aldehyde carbon at δ 190.7 ppm and aromatic carbons between δ 120–150 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 218.0634 .

- IR Spectroscopy : Aldehyde C=O stretch at ~1650 cm⁻¹ .

Advanced: How can electronic effects of substituents on the pyridine or thiophene rings be analyzed experimentally?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs (e.g., 4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde) and compare reaction kinetics or yields. shows methyl substituents reduce steric hindrance, improving coupling efficiency.

- DFT Calculations : Pair experimental data (e.g., NMR chemical shifts) with computational models to map electron-withdrawing/donating effects .

Advanced: How should researchers resolve contradictions in spectroscopic data between batches?

Methodological Answer:

- Batch Consistency : Ensure reaction conditions (e.g., catalyst loading, solvent purity) are identical. emphasizes replicating "general experimental procedures" (e.g., drying solvents over MgSO₄).

- Impurity Profiling : Use LC-MS to detect side products (e.g., dehalogenated thiophene derivatives) that may alter NMR shifts .

Advanced: What strategies enable the use of this compound in functional materials?

Methodological Answer:

- Coordination Chemistry : The aldehyde group can form Schiff bases with amines, creating ligands for metal-organic frameworks (MOFs).

- Conjugated Systems : Use Wittig reactions (e.g., with phosphonium ylides) to extend π-conjugation for optoelectronic applications, as demonstrated in TTF-derivative synthesis .

Q. Table 2: Functionalization Pathways

| Application | Reaction Type | Example Product | Reference |

|---|---|---|---|

| MOF Ligands | Schiff Base | Pyridyl-thiophene-imine complexes | |

| Conjugated Polymers | Wittig Reaction | Extended TTF analogs |

Advanced: How do steric and electronic factors influence cross-Ullmann coupling efficiency?

Methodological Answer:

- Steric Effects : Bulky substituents on the pyridine ring (e.g., 6-methyl) reduce coupling yields by ~15% compared to unsubstituted analogs ().

- Electronic Effects : Electron-deficient pyridinyl triflates (e.g., nitro-substituted) accelerate oxidative addition but may increase side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.